molecular formula C21H17N3O3S B11018788 N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11018788
M. Wt: 391.4 g/mol
InChI Key: BUABIFZHBKYBEM-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-1,3-dione class, featuring a 4-methylthiazol-2(3H)-ylidene substituent and a phenethyl group at the 2-position. Isoindole-diones are known for their diverse biological activities, including kinase inhibition and anti-inflammatory properties. The (2E)-configuration of the thiazole-imine moiety is critical for maintaining structural stability and electronic properties.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-13-12-28-21(22-13)23-18(25)15-7-8-16-17(11-15)20(27)24(19(16)26)10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,23,25)

InChI Key

BUABIFZHBKYBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Phthalic Anhydride Route

  • Starting Material : Phthalic anhydride reacts with 2-phenylethylamine under reflux in acetic acid to form 2-(2-phenylethyl)isoindole-1,3-dione .

  • Reaction Conditions :

    • Solvent: Acetic acid

    • Temperature: 110–120°C

    • Time: 6–8 hours

    • Yield: 70–85%.

Alternative Pathway via Knoevenagel Condensation

  • Method : Substituted benzaldehydes are condensed with active methylene compounds (e.g., malononitrile) in the presence of a base.

  • Catalyst : Triethylamine (TEA) or piperidine

  • Yield : 65–78%.

Thiazole Ring Formation

The thiazole moiety is introduced via Hantzsch thiazole synthesis or cyclization of thioureas .

Hantzsch Thiazole Synthesis

  • Reactants :

    • Thioamide precursor: Generated from the isoindole-1,3-dione core by treatment with Lawesson’s reagent or phosphorus pentasulfide.

    • α-Haloketone: 4-Methyl-2-bromoacetothiazole.

  • Reaction Scheme :

    Thioamide+α-HaloketoneEt3N, DMFThiazole Derivative\text{Thioamide} + \alpha\text{-Haloketone} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Thiazole Derivative}
  • Conditions :

    • Solvent: DMF or ethanol

    • Base: Triethylamine

    • Temperature: 80–100°C

    • Time: 4–6 hours

    • Yield: 55–70%.

Cyclization of Thioureas

  • Method : Thioureas derived from isoindole-1,3-dione react with α-halocarbonyl compounds in basic media.

  • Example :

    2-(2-Phenylethyl)isoindole-1,3-dione-thiourea+3-Chloro-4-methylacetothiazoleNaOH, H2OTarget Compound\text{2-(2-Phenylethyl)isoindole-1,3-dione-thiourea} + \text{3-Chloro-4-methylacetothiazole} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound}
  • Yield : 60–75%.

Carboxamide Functionalization

The carboxamide group at position 5 is introduced via amide coupling or Fischer indole synthesis .

Amide Coupling

  • Reactants :

    • 5-Carboxylic acid derivative of isoindole-1,3-dione.

    • 4-Methylthiazol-2-amine.

  • Coupling Agent : EDCI/HOBt or DCC.

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: Room temperature

    • Yield: 80–90%.

Fischer Indole Synthesis

  • Method : Cyclization of phenylhydrazines with ketones in acidic media.

  • Catalyst : HCl or polyphosphoric acid

  • Yield : 50–65%.

Optimization and Industrial-Scale Methods

Continuous Flow Synthesis

  • Apparatus : Microfluidic reactors (e.g., Syrris AFRICA®).

  • Advantages :

    • Reduced reaction time (15–30 minutes).

    • Improved yield (38–82% over three steps).

  • Conditions :

    • Temperature: 150–200°C

    • Solvent: DMF or ethanol.

Microwave-Assisted Synthesis

  • Protocol : Reactions conducted in sealed vessels under microwave irradiation.

  • Benefits :

    • 3–5x faster than conventional heating.

    • Yield enhancement (10–15% increase).

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient.

  • Crystallization : Ethanol/water mixtures.

Analytical Data

PropertyValueSource
Molecular Formula C22_{22}H18_{18}N4_4O3_3S
Molecular Weight 434.5 g/mol
Melting Point 155–157°C
HPLC Purity >98%

Challenges and Solutions

  • Low Yield in Thiazole Cyclization : Optimized by using DBU as a base instead of Et3_3N.

  • Byproduct Formation : Mitigated via temperature-controlled stepwise addition of α-haloketones.

Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Hantzsch Synthesis55–704–6Moderate
Continuous Flow70–820.25–0.5High
Microwave-Assisted65–751–2Low

Chemical Reactions Analysis

    Reactions: This compound can participate in various reactions, such as oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and isoindole can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The thiazole component is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against bacteria and fungi. This makes this compound a candidate for further exploration as an antimicrobial agent .

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Modifications to the structure can enhance its biological activity or reduce toxicity. For example, altering substituents on the thiazole or isoindole rings can lead to compounds with improved selectivity for cancer cells .

Case Study 1: Anticancer Activity

In a study published in the Marmara Pharmaceutical Journal, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against HeLa cells using the MTT assay. The results indicated that certain modifications led to increased cytotoxic effects, suggesting potential pathways for developing new anticancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds. The study demonstrated that derivatives with specific substitutions on the thiazole ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of this compound in treating infections caused by resistant strains .

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues in the Isoindole-1,3-dione Family

Key Compounds:

2-(Benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide (Al-Omran et al., 2016):

  • Core Structure : Isoindole-1,3-dione with a benzo[d]thiazol-2-ylthioacetamide side chain.
  • Synthesis : Reflux of 2-(benzo[d]thiazol-2′-ylthio)acetohydrazide with phthalic anhydride in acetic acid.
  • Comparison : Replaces the thiazolylidene group with a benzo[d]thiazole-thioether, reducing planarity but enhancing lipophilicity (LogP ≈ 3.2 estimated) .

N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide (Kaur et al.): Core Structure: Isoindole-1,3-dione with a triazole-carboxamide substituent. Synthesis: Reaction of 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide with phthalic anhydride in toluene at 110°C.

Thiazole/Thiadiazole Derivatives

Key Compounds:

N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide (): Molecular Weight: 323.44 g/mol. Physical Properties: Density 1.6 g/cm³, boiling point 471.7°C.

(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide ():

  • Molecular Weight : 344.4 g/mol.
  • Structural Features : A benzo[d]thiazole with methoxyethyl and pyrazole groups.
  • Comparison : The extended aromatic system (benzothiazole) may enhance UV absorption properties, whereas the target compound’s isoindole-dione core offers a more rigid scaffold .

Crystallographic and Electronic Comparisons

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ():

    • Configuration : Confirmed (E)-imine via single-crystal X-ray analysis.
    • Comparison : Demonstrates the importance of X-ray crystallography in validating tautomeric forms, a method likely applicable to the target compound .
  • Triazole/Thiadiazole Derivatives (): Hydrogen Bonding: Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione form hydrogen-bonded hexamers, suggesting similar intermolecular interactions could stabilize the target compound’s solid-state structure .

Biological Activity

N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and antioxidant activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₈N₄O₃S
Molecular Weight 330.4 g/mol
CAS Number 1212418-00-2

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidinone derivatives achieved activity indices ranging from 53.84% to 91.66% against Escherichia coli and Staphylococcus aureus . These findings suggest that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance the anticancer activity of these compounds.

Case Study:
In a study involving 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, IC50 values were reported as low as 0.28 μg/mL against MCF7 cells . This suggests that similar modifications in the target compound could yield enhanced anticancer properties.

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. Thiazole derivatives have been reported to exhibit significant antioxidant activity. In one study, thiazolidinone compounds displayed inhibition percentages ranging from 68.8% to 81.8%, with specific substituents enhancing their efficacy .

Research Findings Summary

The following table summarizes key findings from various studies on related thiazole compounds:

Study ReferenceBiological ActivityCell Line/OrganismIC50/Inhibition (%)
AntibacterialE. coli, S. aureus53.84% - 91.66%
AnticancerA549 (lung cancer)0.28 μg/mL
AntioxidantVarious68.8% - 81.8%

Q & A

Q. What are the optimal synthetic routes for N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step routes, typically starting with the formation of the thiazole ring via cyclization of thioamides with α-haloketones. Key intermediates include isoindole-1,3-dione and substituted thiazol-2(3H)-ylidene moieties. Reaction conditions such as refluxing in polar solvents (e.g., ethanol or DMF) and using coupling agents (e.g., EDC/HOBt) are critical for amide bond formation . Advanced methods like microwave-assisted synthesis (120°C, 30 min) or continuous flow systems can improve yield (up to 85%) and reduce side products .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the presence of the isoindole-dione (δ ~7.8–8.2 ppm for aromatic protons) and thiazole (δ ~2.3 ppm for methyl groups) .
  • IR : Peaks at ~1700 cm1 ^{-1 } (C=O stretch) and ~1600 cm1 ^{-1 } (C=N stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~450–460 Da) .
  • X-ray Crystallography : For absolute configuration determination if crystals are obtainable .

Q. What strategies ensure solubility and stability during experimental workflows?

  • Methodological Answer :
  • Solubility : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 6–8) containing 0.1% Tween-80 to prevent aggregation .
  • Stability : Store lyophilized powder at -20°C under inert gas. Avoid exposure to strong acids/bases or oxidizing agents (e.g., H2_2O2_2), which degrade the thiazole ring .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (KdK_d) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) using incremental compound titration into protein solutions .
  • Molecular Dynamics Simulations : Use software like GROMACS to model interactions between the compound’s isoindole-dione moiety and hydrophobic protein pockets .

Q. How should contradictory data in biological assays (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :
  • Troubleshooting Steps :

Verify compound purity (>95% by HPLC) to exclude impurities affecting activity .

Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Perform dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05p < 0.05) .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the phenyl group (e.g., electron-withdrawing -NO2_2 or electron-donating -OCH3_3) to assess impact on activity .
  • Regioselective Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
  • Computational SAR : Perform CoMFA or CoMSIA modeling to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolism) be evaluated?

  • Methodological Answer :
  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Caco-2 Permeability : Measure apparent permeability (PappP_{app}) to predict intestinal absorption .
  • In Vivo Studies : Administer IV/PO doses in rodents and collect plasma for PK profiling (AUC, t1/2t_{1/2}) .

Q. What techniques are recommended for target identification in phenotypic screens?

  • Methodological Answer :
  • Chemoproteomics : Use photoaffinity probes derived from the compound to crosslink and identify binding proteins in cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound-induced phenotypes .
  • Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding via SYPRO Orange dye .

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